molecular formula C16H12N6OS2 B2536316 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891117-74-1

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2536316
CAS RN: 891117-74-1
M. Wt: 368.43
InChI Key: LJIFENRIFNBBDL-UHFFFAOYSA-N
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Description

“2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It’s a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves the latest synthetic approaches . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The structure of this compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Scientific Research Applications

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares structural features with our compound, has been explored for designing new LSD1 inhibitors . Although not directly related to our compound, this information highlights the potential of triazolo-based structures in drug discovery.

Cancer Research

While not specifically studied for our compound, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been evaluated against cancer cell lines and c-Met kinase. These derivatives showed potential in inhibiting cancer cell growth .

Future Directions

The future directions for this compound could involve further exploration of its diverse pharmacological activities . Researchers could focus on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-14(18-15-17-8-9-24-15)10-25-16-20-19-13-7-6-12(21-22(13)16)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIFENRIFNBBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

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